

Application Notes and Protocols: Strontium Isotopes in Archaeological Provenance Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium isotope analysis is a powerful tool in archaeology for investigating past mobility, migration, trade, and exchange patterns.[1] The ratio of two **strontium** isotopes, ⁸⁷Sr and ⁸⁶Sr, varies geographically depending on the underlying geology.[2] This isotopic signature is incorporated into the tissues of plants and animals through the food chain and drinking water. [3][4][5] In humans and other animals, tooth enamel forms during childhood and its **strontium** isotope composition reflects the geology of the region where an individual spent their early years.[2][6] Bone, on the other hand, remodels throughout life and its ⁸⁷Sr/⁸⁶Sr ratio reflects the average geology of the locations an individual has lived in during the last several years of their life.[2] By comparing the **strontium** isotope ratios in archaeological remains to the isotopic signatures of different geographic regions, researchers can identify non-local individuals and reconstruct past movement.[3][7] This technique has been instrumental in re-evaluating historical models of migration and cultural interaction.

Principles of Strontium Isotope Analysis

Strontium (Sr) has four naturally occurring stable isotopes: ⁸⁴Sr, ⁸⁶Sr, ⁸⁷Sr, and ⁸⁸Sr. The isotope ⁸⁷Sr is of particular interest because it is formed by the radioactive decay of rubidium-87 (⁸⁷Rb).[5][7] The amount of ⁸⁷Sr in a rock, and consequently its ⁸⁷Sr/⁸⁶Sr ratio, is dependent on the rock's age and its initial rubidium-to-**strontium** (Rb/Sr) ratio. Older rocks with high Rb/Sr



ratios, such as granites, tend to have high ⁸⁷Sr/⁸⁶Sr ratios (often >0.710), while younger volcanic rocks with low Rb/Sr ratios have lower ⁸⁷Sr/⁸⁶Sr ratios (<0.704).

This geological variability in ⁸⁷Sr/⁸⁶Sr ratios is passed through the ecosystem. As rocks weather, **strontium** is released into the soil and water.[2] Plants absorb this **strontium**, and it then moves up the food chain to herbivores and omnivores, including humans.[4] Because **strontium** is chemically similar to calcium, it is readily incorporated into skeletal tissues like bone and tooth enamel.[4][6] Importantly, the ⁸⁷Sr/⁸⁶Sr ratio does not significantly fractionate as it moves through the food web, meaning the isotopic signature of an individual's tissues directly reflects the bioavailable **strontium** of the environment in which they lived.[3]

Applications in Archaeology

The primary application of **strontium** isotope analysis in archaeology is to study provenance and mobility. By comparing the ⁸⁷Sr/⁸⁶Sr ratio of an individual's tooth enamel to the range of bioavailable **strontium** isotopes in the local environment of the burial site, archaeologists can determine if that individual was local or non-local.[7]

Key applications include:

- Identifying first-generation migrants: A discrepancy between the ⁸⁷Sr/⁸⁶Sr ratio in tooth enamel (childhood location) and the local isotopic signature indicates the individual migrated to the area after their teeth had formed.[2][4]
- Tracking residential mobility: Comparing the ⁸⁷Sr/⁸⁶Sr ratios of different teeth that form at different ages, or comparing tooth enamel with bone, can reveal changes in residence during an individual's lifetime.[8]
- Reconstructing trade and exchange networks: The provenance of artifacts, building
 materials, and even foodstuffs can be determined by analyzing their **strontium** isotope
 compositions.
- Investigating animal husbandry practices: Strontium isotope analysis of animal teeth can reveal whether animals were raised locally or herded over long distances to different pastures.[8][9]



Quantitative Data Presentation

The following table summarizes **strontium** isotope data from a hypothetical archaeological case study investigating mobility at the site of "Eagle's Landing." The local bioavailable ⁸⁷Sr/ ⁸⁶Sr range for this site, established from the analysis of small mammals with limited home ranges, is 0.7085 - 0.7095.

Sample ID	Material	Individual	Sex	Age at Death (years)	⁸⁷ Sr/ ⁸⁶ Sr Ratio	Interpreta tion
EL-001	Tooth Enamel (M1)	Individual 1	М	25-30	0.7091	Local
EL-002	Tooth Enamel (M1)	Individual 2	F	35-40	0.7115	Non-local
EL-003	Bone (Femur)	Individual 2	F	35-40	0.7093	Local (later life)
EL-004	Tooth Enamel (M3)	Individual 3	М	18-22	0.7088	Local
EL-005	Tooth Enamel (M1)	Individual 4	F	40-50	0.7072	Non-local
EL-006	Bone (Femur)	Individual 4	F	40-50	0.7074	Non-local (later life)

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of **strontium** isotopes in archaeological tooth enamel.

Sample Preparation of Tooth Enamel



This protocol is adapted from established methods for preparing tooth enamel for **strontium** isotope analysis.

Materials and Equipment:

- Dremel tool with diamond-tipped drill bits
- Microcentrifuge tubes (1.5 mL)
- Deionized (DI) water
- 0.5 M Acetic Acid (CH₃COOH)
- Vortex mixer
- Centrifuge
- Pipettes
- Freeze dryer or vacuum desiccator

Procedure:

- Mechanical Cleaning: Physically remove any adhering sediment or calculus from the tooth surface using a clean dental pick or scalpel.
- Enamel Powder Sampling:
 - Using a Dremel tool with a clean diamond-tipped burr, carefully abrade the surface of the tooth enamel to remove any potential surface contaminants.
 - Collect approximately 5-10 mg of enamel powder by drilling into the cleaned enamel surface. Collect the powder on a clean piece of weighing paper and transfer it to a preweighed, labeled microcentrifuge tube.
- Pre-treatment for Removal of Carbonates:
 - Add 1 mL of 0.5 M acetic acid to the microcentrifuge tube containing the enamel powder.



- Vortex the tube for 15 seconds and then allow it to react for 15 minutes to dissolve any secondary carbonates.
- Centrifuge the tube at 2500 rpm for 2 minutes.
- Carefully pipette off and discard the supernatant.

Rinsing:

- Add 1 mL of DI water to the tube, vortex for 15 seconds, and centrifuge at 2500 rpm for 2 minutes.
- Pipette off and discard the supernatant.
- Repeat this rinsing step two more times for a total of three rinses.

Drying:

- After the final rinse, carefully remove as much of the supernatant as possible without disturbing the enamel powder.
- Freeze the sample and then dry it using a freeze dryer or in a vacuum desiccator until all moisture is removed.

Strontium Separation using Eichrom Sr-Spec Resin

This protocol outlines the chemical separation of **strontium** from the dissolved enamel sample using a **strontium**-selective extraction chromatographic resin.

Materials and Equipment:

- Eichrom Sr-Spec[™] resin (50-100 µm)
- Bio-Rad Poly-Prep® chromatography columns (or similar)
- 3 M Nitric Acid (HNO₃)
- 8 M Nitric Acid (HNO₃)



- 0.05 M Nitric Acid (HNO₃)
- Ultrapure water
- Teflon beakers
- Hot plate

Procedure:

- Sample Dissolution:
 - Transfer the dried enamel powder to a clean Teflon beaker.
 - Add 1 mL of 3 M HNO₃ to dissolve the sample. Gently heat on a hot plate if necessary.
- Column Preparation:
 - Prepare a column by placing a frit at the bottom of a Poly-Prep® column and adding a slurry of approximately 1 mL of Sr-Spec resin in DI water.
 - Rinse the resin with 5 mL of DI water.
 - Condition the resin by passing 5 mL of 3 M HNO₃ through the column.
- Sample Loading:
 - Once the dissolved sample has cooled, load it onto the conditioned column.
- Matrix Rinse:
 - Rinse the column with 2 mL of 3 M HNO₃ to remove matrix elements. Discard this eluate.
- Strontium Elution:
 - Place a clean, labeled Teflon beaker below the column.
 - Elute the **strontium** from the resin by adding 3 mL of 0.05 M HNO₃ to the column. Collect this entire fraction.



- Evaporation:
 - Place the beaker containing the purified **strontium** fraction on a hot plate at a low temperature and evaporate the solution to dryness.

Mass Spectrometric Analysis

The purified **strontium** sample is analyzed using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS) or a Thermal Ionization Mass Spectrometer (TIMS). The following is a general overview of the MC-ICP-MS procedure.

Materials and Equipment:

- MC-ICP-MS instrument
- 2% Nitric Acid (HNO₃)
- Strontium standard solution (e.g., NIST SRM 987)

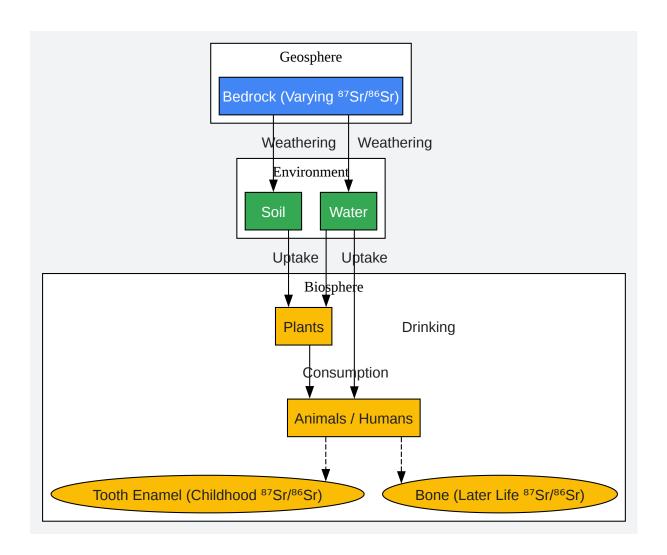
Procedure:

- Sample Redissolution: Redissolve the dried **strontium** sample in a known volume of 2% HNO₃.
- Instrument Tuning: Tune the MC-ICP-MS to optimize for **strontium** analysis, ensuring stable plasma conditions and maximizing ion transmission.
- Data Acquisition:
 - Introduce the redissolved sample into the MC-ICP-MS.
 - Measure the ion beams for ⁸⁴Sr, ⁸⁶Sr, ⁸⁷Sr, and ⁸⁸Sr simultaneously.
 - Correct for instrumental mass fractionation by normalizing to a stable isotope ratio (e.g., 86Sr/88Sr = 0.1194).
 - Correct for any isobaric interferences (e.g., ⁸⁷Rb on ⁸⁷Sr).



• Standard Analysis: Analyze a **strontium** standard with a known ⁸⁷Sr/⁸⁶Sr ratio (e.g., NIST SRM 987, ⁸⁷Sr/⁸⁶Sr ≈ 0.710248) periodically throughout the analytical session to monitor and correct for instrument drift and to ensure data accuracy.

Mandatory Visualizations



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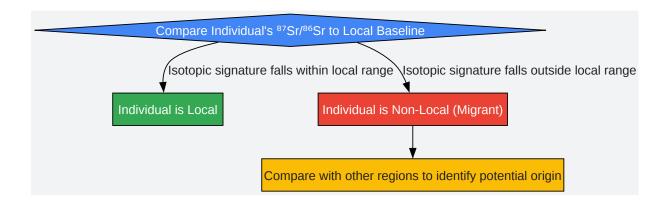
Caption: Biogeochemical cycle of **strontium**.





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Caption: Experimental workflow for **strontium** isotope analysis.



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Caption: Logical flow for data interpretation.

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